molecular formula C26H34N2O5Si B12100365 ((2R,4S,5R)-4-(tert-butyldiphenylsilyloxy)-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

((2R,4S,5R)-4-(tert-butyldiphenylsilyloxy)-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B12100365
M. Wt: 482.6 g/mol
InChI Key: KYIOWQKIGDBICI-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of two main parts:
    • The first part, ((2R,4S,5R)-4-(tert-butyldiphenylsilyloxy)-5-(hydroxymethyl)-tetrahydrofuran-2-yl) , represents a tetrahydrofuran ring with various substituents.
    • The second part, 5-methylpyrimidine-2,4(1H,3H)-dione , indicates a pyrimidine ring with a methyl group and a keto group.
  • Overall, this compound combines a pyrimidine moiety with a tetrahydrofuran ring, making it an interesting hybrid.
  • The tert-butyl group (tert-Bu) is also present, which plays a crucial role in its reactivity .
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential bioactivity due to its unique structure.

      Medicine: Explored for drug development.

      Industry: Limited industrial applications, but its reactivity makes it interesting for fine chemicals.

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C26H34N2O5Si

    Molecular Weight

    482.6 g/mol

    IUPAC Name

    1-[4-[tert-butyl(diphenyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

    InChI

    InChI=1S/C26H34N2O5Si/c1-18-16-28(25(31)27-24(18)30)23-15-21(22(17-29)32-23)33-34(26(2,3)4,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,18,21-23,29H,15-17H2,1-4H3,(H,27,30,31)

    InChI Key

    KYIOWQKIGDBICI-UHFFFAOYSA-N

    Canonical SMILES

    CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C

    Origin of Product

    United States

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